2-Bromo-5-(4-methoxyphenyl)thiophene
Overview
Description
2-Bromo-5-(4-methoxyphenyl)thiophene is an organic compound with the molecular formula C11H9BrOS. It is characterized by a thiophene ring substituted with a bromo group at the 2-position and a 4-methoxyphenyl group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene typically involves the bromination of 5-(4-methoxyphenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(4-methoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under basic conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various aryl or alkyl thiophenes.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-(4-methoxyphenyl)thiophene has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)thiophene largely depends on its application. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
2-Bromo-5-methylthiophene: Similar in structure but with a methyl group instead of a 4-methoxyphenyl group.
2-Bromo-5-(4-fluorophenyl)thiophene: Contains a fluorophenyl group instead of a methoxyphenyl group.
Uniqueness: 2-Bromo-5-(4-methoxyphenyl)thiophene is unique due to the presence of both a bromo and a methoxyphenyl group, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERXMXIBBDYMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358525 | |
Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54095-24-8 | |
Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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